Heptadecenoic Acid

Description

Heptadecenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

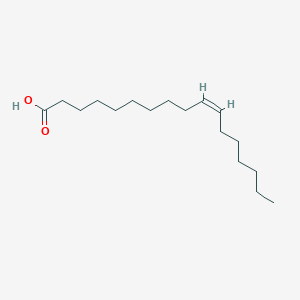

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-heptadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTXICBNEOEPAZ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020803 | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-97-3 | |

| Record name | cis-10-Heptadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10Z)-heptadec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A6DO053E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Production of Heptadecenoic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has transitioned from being considered solely a biomarker of dairy fat intake to a molecule of significant interest due to its endogenous production in humans and its association with various physiological and pathological processes. Emerging evidence suggests that endogenously synthesized C17:0 may play a role in metabolic health, signaling pathways, and disease modulation. This technical guide provides a comprehensive overview of the endogenous production of heptadecenoic acid in humans, detailing the biosynthetic pathways, key enzymes, and regulatory mechanisms. It includes a summary of quantitative data on C17:0 levels in human tissues, detailed experimental protocols for its measurement, and a discussion of its downstream signaling effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and biological significance of this unique fatty acid.

Introduction to this compound (C17:0)

Heptadecanoic acid, also known as margaric acid, is a 17-carbon saturated fatty acid. For many years, its presence in human tissues was primarily attributed to the consumption of ruminant fats, such as those found in dairy products and meat.[1] However, a growing body of research has provided compelling evidence for the endogenous biosynthesis of C17:0 in humans.[2][3] This endogenous production is significant as it suggests that the physiological roles of C17:0 may extend beyond being a simple dietary biomarker.

The interest in heptadecanoic acid has been further fueled by studies reporting an inverse association between circulating levels of odd-chain fatty acids and the risk of developing chronic conditions such as type 2 diabetes and cardiovascular disease.[3][4] Understanding the mechanisms of endogenous C17:0 production is therefore crucial for elucidating its role in human health and disease and for exploring its potential as a therapeutic target.

Biosynthetic Pathways of this compound

The endogenous synthesis of this compound in humans is understood to occur primarily through two distinct pathways: the alpha-oxidation of stearic acid and the elongation of propionyl-CoA.

Alpha-Oxidation of Stearic Acid

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[5] This process is particularly relevant for the synthesis of odd-chain fatty acids from even-chain precursors. In the context of heptadecanoic acid, the primary substrate for alpha-oxidation is believed to be stearic acid (C18:0), a common saturated fatty acid in the human body.[2] This pathway is predominantly active in the peroxisomes of liver cells.[5][6]

The key enzymatic steps in the alpha-oxidation of stearic acid to produce heptadecanoic acid are as follows:

-

Activation: Stearic acid is first activated to its coenzyme A (CoA) ester, stearoyl-CoA, by an acyl-CoA synthetase.[7] This reaction requires ATP.

-

Hydroxylation: Stearoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxystearoyl-CoA.

-

Cleavage: The crucial step is the cleavage of the bond between the alpha and beta carbons of 2-hydroxystearoyl-CoA. This reaction is catalyzed by the enzyme 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme.[5] The products of this cleavage are formyl-CoA (which is further metabolized to CO2) and a 17-carbon aldehyde, heptadecanal.

-

Oxidation: Finally, heptadecanal is oxidized to heptadecanoic acid by an aldehyde dehydrogenase.

Studies have shown that knockout of the HACL1 gene in mice leads to a significant reduction in plasma and liver levels of C17:0, providing strong evidence for the role of this enzyme in the endogenous synthesis of heptadecanoic acid via alpha-oxidation.[5] While HACL1 is considered a key enzyme, another lyase, HACL2, located in the endoplasmic reticulum, may also contribute to this process.[5]

Synthesis from Propionyl-CoA

The second major pathway for the synthesis of odd-chain fatty acids, including heptadecanoic acid, involves the use of propionyl-CoA as a primer for fatty acid synthesis.[1] Propionyl-CoA is a three-carbon molecule that can be derived from several sources, including the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as from the beta-oxidation of odd-chain fatty acids themselves.[8]

In the canonical de novo fatty acid synthesis pathway, acetyl-CoA serves as the primer for the fatty acid synthase (FAS) complex. However, when propionyl-CoA is used as the initial building block instead of acetyl-CoA, the resulting fatty acid chain will have an odd number of carbon atoms.[1][9] The subsequent elongation steps proceed by the addition of two-carbon units from malonyl-CoA, in the same manner as even-chain fatty acid synthesis.

The enzymatic steps for the synthesis of heptadecanoic acid from propionyl-CoA are:

-

Priming: Propionyl-CoA is loaded onto the fatty acid synthase complex.

-

Elongation: Seven cycles of elongation occur, with each cycle adding a two-carbon unit from malonyl-CoA. The enzymes involved are the same as in the synthesis of even-chain fatty acids, including malonyl-CoA-ACP transacylase, β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

-

Termination: The final product, heptadecanoyl-ACP, is cleaved by a thioesterase to release free heptadecanoic acid.

Quantitative Data on Heptadecanoic Acid in Human Tissues

The concentration of heptadecanoic acid varies across different human tissues and is influenced by both dietary intake and endogenous production. The following tables summarize available quantitative data.

Table 1: Heptadecanoic Acid (C17:0) Concentration in Human Plasma/Serum

| Biological Matrix | Concentration Range | Notes |

| Plasma | 0.22 - 0.37 wt% of total fatty acids | In red blood cells.[10] |

| Plasma Phospholipids | Varies with dietary dairy intake | Often used as a biomarker for dairy consumption.[11] |

| Serum | Generally lower than in plasma | - |

Table 2: Heptadecanoic Acid (C17:0) Composition in Human Adipose Tissue

| Anatomical Site | Composition Range (% of total fatty acids) | Notes |

| Subcutaneous (Buttock) | ~0.3 - 0.5% | Composition can be influenced by long-term dietary habits.[12] |

| Perirenal | ~0.3 - 0.6% | Slightly higher concentrations compared to subcutaneous fat.[12] |

| General Adipose Tissue | Odd-chain fatty acids are minor components | -[13] |

Experimental Protocols for Measuring Endogenous Heptadecanoic Acid Production

Accurate measurement of endogenous C17:0 synthesis is critical for understanding its physiological relevance. The two primary methodologies employed are gas chromatography-mass spectrometry (GC-MS) for quantification and stable isotope tracing for measuring de novo synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful analytical technique for the separation, identification, and quantification of fatty acids in biological samples.

Protocol for Fatty Acid Analysis in Human Plasma:

-

Lipid Extraction:

-

Saponification and Methylation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Saponify the lipids by adding a methanolic potassium hydroxide solution and heating.[15]

-

Acidify the sample and extract the free fatty acids with hexane.

-

Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or methanolic HCl.[10]

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a GC column (e.g., a polar capillary column like SP-2560).

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

The eluting FAMEs are ionized (e.g., by electron ionization) and detected by a mass spectrometer.

-

Identify and quantify C17:0 methyl ester by comparing its retention time and mass spectrum to that of a known standard and normalizing to the internal standard.

-

Stable Isotope Tracing for Measuring De Novo Synthesis

Stable isotope tracing is the gold standard for quantifying the rate of endogenous synthesis of molecules. For C17:0, this involves administering a labeled precursor and measuring its incorporation into the fatty acid.

Protocol using Deuterium Oxide (²H₂O):

-

Tracer Administration:

-

Administer a single oral dose of deuterium oxide (²H₂O) to the subject (e.g., 1 gram/kg body weight).[16]

-

Collect baseline blood samples before administration.

-

-

Sample Collection:

-

Collect blood samples at various time points after ²H₂O administration (e.g., 4, 8, 12, 24 hours).[16]

-

Isolate plasma and red blood cells.

-

-

Measurement of Precursor Enrichment:

-

Measure the deuterium enrichment of body water from plasma, saliva, or urine samples using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).[16]

-

-

Measurement of Product Enrichment:

-

Extract total lipids from plasma or red blood cells as described in the GC-MS protocol.

-

Isolate the fatty acid fraction.

-

Analyze the deuterium enrichment in heptadecanoic acid using GC-MS or GC-P-IRMS.

-

-

Calculation of Fractional Synthetic Rate (FSR):

-

The FSR of C17:0 is calculated using the precursor-product relationship, which relates the enrichment of deuterium in C17:0 to the enrichment of deuterium in body water over time.[17]

-

References

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]

- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 9. Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance [ourbiochemistry.com]

- 10. jfda-online.com [jfda-online.com]

- 11. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid composition of human adipose tissue from two anatomical sites in a biracial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. metsol.com [metsol.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Heptadecenoic Acid Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques used to analyze the metabolic pathways of heptadecenoic acid (C17:0) and its unsaturated counterpart, cis-10-heptadecenoic acid (C17:1). This compound, an odd-chain saturated fatty acid, has garnered increasing interest due to its potential roles in health and disease, including cardiometabolic health.[1][2] Historically used as an internal standard in fatty acid analysis due to its presumed low abundance in humans, its biological significance is now a subject of active investigation.[1][2] This guide details the metabolic routes of this compound, outlines the core analytical technologies for its study, provides detailed experimental protocols, and presents quantitative data in a structured format.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves its breakdown for energy production through β-oxidation. However, its unsaturated form and potential for endogenous production introduce additional complexity.

β-Oxidation of Saturated and Unsaturated this compound

The primary catabolic pathway for fatty acids is β-oxidation , which occurs in the mitochondria and peroxisomes.[1] For saturated this compound (C17:0), this process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA. The final round of oxidation for an odd-chain fatty acid like C17:0 yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.

The β-oxidation of cis-10-heptadecenoic acid , an unsaturated odd-chain fatty acid, requires auxiliary enzymes to handle the cis-double bond. Two alternative pathways have been described for the degradation of fatty acids with double bonds on even-numbered carbons:

-

Reductase-Isomerase Pathway: The fatty acid is degraded to a trans-2,cis-4-enoyl-CoA intermediate, which is then reduced by 2,4-dienoyl-CoA reductase to a trans-3-enoyl-CoA. This is subsequently converted to a trans-2-enoyl-CoA by Δ³-Δ²-enoyl-CoA isomerase, allowing it to re-enter the main β-oxidation cycle.[3]

-

Epimerase Pathway: In this alternative route, the fatty acid is degraded to an R-3-hydroxyacyl-CoA intermediate, which is then epimerized to the S-3-hydroxyacyl-CoA stereoisomer before rejoining the β-oxidation pathway.[3]

Endogenous Production via α-Oxidation

While dietary intake, particularly from dairy and ruminant fats, is a major source of this compound, there is evidence for its endogenous production.[1][4] One proposed mechanism is α-oxidation , which involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This pathway could potentially convert an even-chain fatty acid, such as stearic acid (C18:0), into this compound (C17:0).[1][2]

Role in Cellular Signaling

Beyond its role in energy metabolism, this compound and other odd-chain fatty acids are emerging as signaling molecules.[5][6] For instance, studies on the related odd-chain fatty acid pentadecanoic acid (C15:0) have shown it can suppress the JAK2/STAT3 signaling pathway, which is implicated in inflammation and cancer.[7] Similar anti-inflammatory and anti-proliferative effects have been suggested for this compound.[8] These signaling functions are crucial for understanding the full biological impact of this compound and are a key area of investigation in drug development.

Core Analytical Techniques

The analysis of this compound in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most prominent techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantitative analysis of fatty acids.[9][10] Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into fatty acid methyl esters (FAMEs), which are more amenable to GC analysis.[11][12]

Key Features of GC-MS Analysis:

-

High Resolution: Provides excellent separation of different fatty acid species.[13]

-

Sensitivity: Can detect fatty acids at low concentrations.[14]

-

Established Libraries: Mass spectral libraries for FAMEs are extensive, aiding in compound identification.[15]

-

Stable Isotope Dilution: The use of deuterated internal standards, such as D3-heptadecanoic acid, allows for accurate and precise quantification by correcting for sample loss during preparation.[13][14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become increasingly popular for fatty acid analysis, offering several advantages over GC-MS.[16][17] It can often analyze free fatty acids directly without derivatization, simplifying sample preparation.[18]

Key Features of LC-MS Analysis:

-

Broad Coverage: Suitable for a wide range of fatty acids, including very-long-chain fatty acids that can be challenging for GC-MS.[16]

-

High Sensitivity and Selectivity: Tandem MS (MS/MS) provides excellent selectivity for targeted analysis in complex biological matrices.[19][20]

-

Reduced Sample Preparation: The ability to analyze underivatized fatty acids can reduce sample preparation time and potential for analyte loss.[18]

-

Flexibility: Compatible with various sample types and allows for the simultaneous analysis of other lipid classes.

Stable Isotope Tracing

To elucidate metabolic pathways and quantify metabolic fluxes, stable isotope tracing is an indispensable tool.[21][22] This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-heptadecanoic acid) into a biological system and tracking its incorporation into downstream metabolites.[23]

Applications of Stable Isotope Tracing:

-

Pathway Elucidation: Confirms metabolic connections between substrates and products.[24]

-

Flux Analysis: Quantifies the rate of metabolic reactions.

-

Source Determination: Differentiates between endogenous synthesis and exogenous uptake of fatty acids.[21]

The combination of stable isotope labeling with either GC-MS or LC-MS provides a powerful platform for dynamic metabolic studies.[21][23]

Experimental Protocols

Detailed and validated protocols are critical for obtaining reliable and reproducible results in fatty acid analysis.

Protocol 1: Total Fatty Acid Analysis by GC-MS

This protocol describes a common method for extracting total fatty acids from a biological sample (e.g., plasma, cells, or tissue), converting them to FAMEs, and analyzing them by GC-MS.

1. Sample Preparation and Lipid Extraction:

-

For plasma, use 10-50 µL. For tissues, use 1-10 mg homogenized tissue. For cultured cells, use 0.5-1 x 10⁶ cells.[14]

-

Add a known amount of an internal standard, such as deuterated heptadecanoic acid, to the sample.[14]

-

Perform lipid extraction using a standard method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol mixture to separate lipids from other cellular components.[11][12]

2. Saponification and Transesterification (FAMEs Preparation):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Resuspend the lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H₂SO₄) or a base catalyst (e.g., 0.5 M sodium methoxide in methanol).[12][25]

-

Heat the mixture (e.g., at 80°C for 1 hour) to simultaneously hydrolyze ester linkages and methylate the free fatty acids.[12]

-

After cooling, add water and hexane. Vortex to extract the FAMEs into the upper hexane layer.[12]

3. GC-MS Analysis:

-

Inject 1 µL of the hexane layer containing the FAMEs into the GC-MS system.

-

Use a suitable capillary column (e.g., a polar column like a DB-23) for the separation of FAMEs.[12]

-

Set an appropriate GC oven temperature program to achieve good separation of the different FAMEs.

-

The mass spectrometer is used to identify and quantify the individual FAMEs based on their retention times and mass spectra.[12]

Protocol 2: Free Fatty Acid Analysis by LC-MS/MS

This protocol outlines a method for the analysis of non-esterified fatty acids from plasma without derivatization.

1. Sample Preparation:

-

Aliquot 100 µL of plasma into a clean tube.[18]

-

Add an antioxidant mixture to prevent auto-oxidation of unsaturated fatty acids.[18]

-

Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled fatty acids).

-

Precipitate proteins by adding 400 µL of ice-cold isopropanol.[18]

-

Vortex and centrifuge (e.g., at 20,000 x g for 10 minutes at 4°C) to pellet the proteins.[18]

2. Extraction:

-

Collect the supernatant containing the free fatty acids.

-

For some applications, a solid-phase extraction (SPE) step may be used to further purify and concentrate the free fatty acids.

3. LC-MS/MS Analysis:

-

Inject the sample extract into the LC-MS/MS system.

-

Use a C8 or C18 reversed-phase column for chromatographic separation.[16][18]

-

Employ a gradient elution with a mobile phase consisting of, for example, water and methanol/acetonitrile with a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid) to improve peak shape and ionization.[16][19]

-

Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific fatty acids, including this compound.

Protocol 3: Stable Isotope Tracing of Fatty Acid Metabolism

This protocol describes a general workflow for a stable isotope tracing experiment in cultured cells to study de novo synthesis and elongation of fatty acids.

1. Cell Culture and Labeling:

-

Culture cells in a standard growth medium.

-

To initiate the experiment, switch the cells to a medium where a precursor of interest (e.g., glucose, glutamine, or acetate) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose).[23]

-

Incubate the cells for a desired period (from minutes to hours) to allow for the incorporation of the label into fatty acids.[22]

2. Metabolite Extraction:

-

After the incubation period, rapidly quench metabolism by washing the cells with ice-cold saline.

-

Extract total lipids using the methods described in Protocol 3.1.

3. Analysis of Isotopic Enrichment:

-

Prepare FAMEs from the extracted lipids as described in Protocol 3.1.

-

Analyze the FAMEs by GC-MS or the underivatized fatty acids by high-resolution LC-MS.[21]

-

Determine the mass isotopologue distribution for this compound and other fatty acids of interest. This reveals the extent of ¹³C incorporation from the labeled precursor.

4. Data Analysis:

-

Correct the raw mass isotopologue data for the natural abundance of stable isotopes.

-

Calculate the fractional contribution of the labeled precursor to the fatty acid pools. This information can be used to model metabolic fluxes through the pathways of interest.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the biological matrix, diet, and physiological state. The following tables summarize typical concentration ranges and key parameters for analytical methods.

Table 1: Typical Concentration of Heptadecanoic Acid in Human Plasma

| Analyte | Concentration Range (µM) | Analytical Method | Reference |

| Heptadecanoic Acid (C17:0) | 1.2 - 10 | GC-MS, LC-MS/MS | [4] |

Note: Concentrations can be influenced by dietary intake of dairy products.

Table 2: Performance Characteristics of Analytical Methods for Fatty Acid Quantification

| Parameter | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | Femtomole to picomole range[10] | 5-100 nM[18] |

| Linear Dynamic Range | 2-3 orders of magnitude[10] | ~100-fold[16] |

| Precision (CV%) | Typically < 15% | Intra-day: ≤ 10-15%; Inter-day: < 20%[18] |

| Typical Internal Standards | Deuterated fatty acids (e.g., D3-C17:0)[15] | ¹³C-labeled fatty acids[19] |

Table 3: Example Calibration Curve Concentrations for LC-MS/MS Analysis

| Analyte Group | Concentration Levels (µM) |

| Low Abundance Fatty Acids | 0.05, 0.075, 0.1, 0.25, 0.5, 0.75, 1.0, 2.5 |

| High Abundance Fatty Acids | 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0, 15.0, 20.0 |

Data adapted from a published LC-MS method.[18]

Conclusion

The analysis of this compound metabolic pathways is a rapidly evolving field with significant implications for understanding human health and for drug development. The combination of advanced analytical techniques like GC-MS and LC-MS with powerful approaches such as stable isotope tracing allows for a detailed investigation of the synthesis, degradation, and signaling functions of this unique odd-chain fatty acid. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute robust studies in this exciting area of metabolic research.

References

- 1. mdpi.com [mdpi.com]

- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]

- 5. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid signaling: the new function of intracellular lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling | MDPI [mdpi.com]

- 8. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 10. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 18. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 19. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

discovery of heptadecenoic acid in marine algae species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, quantification, and experimental protocols related to heptadecenoic acid (C17:1) in marine algae species. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the potential of this odd-chain unsaturated fatty acid.

Discovery and Presence of this compound in Marine Algae

This compound, an odd-chain monounsaturated fatty acid, has been identified as a constituent of the fatty acid profile in various marine microalgae. While a singular "discovery" event is not prominently documented, its presence has been consistently reported in lipid analyses of diverse algal species. Notably, significant concentrations have been observed in certain strains of Chlorella vulgaris. Its saturated counterpart, heptadecanoic acid (C17:0), is also frequently detected alongside it. The occurrence of these odd-chain fatty acids is of growing interest due to their potential biological activities.

Quantitative Data of this compound in Marine Algae Species

The concentration of this compound can vary significantly between different species and even strains of marine algae, as well as being influenced by cultivation conditions. The following tables summarize the quantitative data available from cited studies.

Table 1: Fatty Acid Profile of Chlorella vulgaris featuring this compound [1]

| Fatty Acid | Notation | Percentage of Total Fatty Acids (%) |

| Lauric acid | C12:0 | 0.67 |

| Tridecanoic acid | C13:0 | 0.53 |

| Myristic acid | C14:0 | 2.84 |

| Pentadecylic acid | C15:0 | 0.56 |

| cis-10-Pentadecenoic acid | C15:1 | 3.25 |

| Palmitic acid | C16:0 | 18.18 |

| Palmitoleic acid | C16:1 | 1.52 |

| Heptadecanoic acid | C17:0 | 0.16 |

| This compound | C17:1 | 19.25 |

| Stearic acid | C18:0 | 1.58 |

| Oleic acid | C18:1 | 1.66 |

| Linoleic acid | C18:2 | 46.27 |

| α-Linolenic acid | C18:3 | 2.82 |

| Docosanoic acid | C22:0 | 0.72 |

Experimental Protocols

This section details the methodologies for the extraction and analysis of fatty acids, including this compound, from marine algae.

Lipid Extraction from Chlorella vulgaris

Several methods are effective for extracting lipids from Chlorella vulgaris biomass. The choice of method can depend on the desired scale and available equipment.

3.1.1. Modified Bligh & Dyer Method

This is a widely used solvent extraction method.

-

Procedure:

-

Harvest fresh algal biomass by centrifugation.

-

To the wet biomass, add a mixture of chloroform and methanol (1:2, v/v).

-

Homogenize the mixture using a sonicator or a high-speed blender.

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Mix thoroughly and centrifuge to separate the phases.

-

The lower chloroform layer, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

3.1.2. Microwave-Assisted Extraction

This method can enhance extraction efficiency.

-

Procedure:

-

Place dried algal biomass in a microwave-safe extraction vessel.

-

Add a suitable solvent, such as a chloroform:methanol mixture.

-

Apply microwave irradiation for a short duration (e.g., 2-5 minutes) at a controlled power level.

-

Allow the mixture to cool, then filter to separate the biomass from the solvent.

-

Evaporate the solvent to obtain the lipid extract.[2]

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the extracted lipids must be converted to their corresponding fatty acid methyl esters.

-

Procedure (Acid-Catalyzed Transesterification):

-

Dissolve the lipid extract in a known volume of a solvent mixture (e.g., chloroform:methanol).

-

Add a reagent such as 2% sulfuric acid in methanol.

-

Heat the mixture in a sealed vial at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).

-

After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

-

The upper hexane layer containing the FAMEs is collected for analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is the standard method for identifying and quantifying individual fatty acids.

-

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).[3]

-

Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.[3]

-

Identification: FAMEs are identified by comparing their retention times with those of known standards and by interpreting their mass spectra.

-

Quantification: The amount of each fatty acid is determined by comparing the peak area to that of an internal standard of known concentration.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from marine algae.

Hypothesized Signaling Pathways of this compound

While the specific signaling pathways of this compound in marine algae are not yet fully elucidated, studies on its saturated counterpart (heptadecanoic acid) and other odd-chain fatty acids in various eukaryotic cells suggest potential interactions with key cellular signaling cascades. The following diagram presents a hypothesized model of these interactions. It is important to note that this is a speculative model for marine algae based on findings in other organisms.

Biological Activity and Potential Applications

Research into the biological effects of this compound and other odd-chain fatty acids has revealed several areas of interest for drug development and nutritional science.

-

Antifungal Properties: cis-9-Heptadecenoic acid produced by the biocontrol agent Pseudozyma flocculosa has demonstrated antifungal activity. Its proposed mechanism involves partitioning into fungal membranes, leading to increased membrane fluidity and permeability, ultimately causing cytoplasmic disintegration.[4] This suggests potential applications in the development of novel antifungal agents.

-

Anti-inflammatory and Anti-cancer Effects: Studies in mammalian cell lines have indicated that odd-chain fatty acids, including heptadecanoic acid, may have anti-inflammatory and anti-cancer properties. For instance, heptadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway in primary hepatocytes, a pathway often implicated in inflammation and cancer.[5][6] Furthermore, it has been observed to induce apoptosis and enhance the chemosensitivity of pancreatic cancer cells, potentially through inhibition of the Hippo pathway.[7] While these findings are not specific to marine algae-derived this compound, they highlight promising avenues for future research.

The presence of significant quantities of this compound in certain marine algae species, coupled with its potential biological activities, underscores the importance of further investigation into its role in algal physiology and its potential for therapeutic applications. This guide provides a foundational resource for researchers to build upon in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Role of Heptadecenoic Acid in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid, a 17-carbon fatty acid existing as both a saturated (C17:0) and a monounsaturated (cis-9-heptadecenoic acid, C17:1) odd-chain fatty acid, has emerged from relative obscurity to become a molecule of significant interest in the field of cell signaling. Historically regarded as a minor dietary fatty acid primarily found in ruminant fats and some fish, recent research has unveiled its potential role in modulating critical cellular pathways implicated in cancer, inflammation, and metabolic diseases.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in cell signaling, with a focus on its impact on key pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling cascades. The most well-documented of these are the PI3K/Akt and JAK2/STAT3 pathways, primarily in the context of oncology. Furthermore, its structural similarity to other bioactive lipids suggests potential interactions with nuclear receptors like PPARs and G-protein coupled receptors such as GPR84.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Heptadecanoic acid (C17:0) has been demonstrated to inhibit this pathway in non-small-cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib.[3][4] Mechanistically, C17:0 treatment leads to a suppression of Akt phosphorylation, a key step in the activation of this pathway.[4] This inhibition of PI3K/Akt signaling contributes to the observed anti-proliferative and pro-apoptotic effects of heptadecanoic acid in cancer cells.[3][4]

Signaling Pathway Diagram: this compound Inhibition of PI3K/Akt Signaling

Caption: Inhibition of the PI3K/Akt pathway by this compound.

The JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway is frequently observed in various cancers and inflammatory diseases. Studies on the related odd-chain fatty acid, pentadecanoic acid (C15:0), have shown potent inhibition of both constitutive and IL-6-induced JAK2 and STAT3 phosphorylation in breast cancer stem-like cells.[5][6][7] While direct quantitative data for this compound is still emerging, the structural and functional similarities between these odd-chain fatty acids suggest a comparable mechanism of action.[8] The inhibition of JAK2/STAT3 signaling by odd-chain fatty acids contributes to their anti-cancer and anti-inflammatory properties.

Signaling Pathway Diagram: this compound Inhibition of JAK2/STAT3 Signaling

Caption: Inhibition of the JAK2/STAT3 pathway by this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism, as well as inflammation. Fatty acids are natural ligands for PPARs. While direct binding and activation data for this compound is limited, studies on other fatty acids provide a strong rationale for its potential as a PPAR agonist. The anti-inflammatory effects of cis-9-heptadecenoic acid (C17:1) may be mediated, in part, through the activation of PPARs, which can antagonize pro-inflammatory transcription factors such as NF-κB.[1]

G-Protein Coupled Receptor 84 (GPR84)

GPR84 is a G-protein coupled receptor that is activated by medium-chain fatty acids.[9][10] Given that this compound is a medium-chain fatty acid, it is a plausible candidate for a GPR84 ligand. Activation of GPR84 has been linked to pro-inflammatory responses in immune cells.[9][11] However, the precise interaction and functional consequences of this compound binding to GPR84 remain to be elucidated and require further investigation.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives in cell signaling. It is important to note that specific IC50 and EC50 values for the direct modulation of signaling pathways by this compound are not yet widely reported in the literature.

Table 1: Anti-proliferative Activity of Heptadecanoic Acid (C17:0)

| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Effect | Reference |

| PC-9 | Non-Small-Cell Lung Cancer | MTT | Cell Viability | Dose-dependent | Significant inhibition | [4] |

| PC-9/GR (gefitinib-resistant) | Non-Small-Cell Lung Cancer | MTT | Cell Viability | Dose-dependent | Significant inhibition | [4] |

| MCF-7/SC | Breast Cancer | Cytotoxicity Assay | Cell Viability | 50-200 µM | Selective cytotoxicity | [5][8] |

Table 2: Modulation of Signaling Pathways by Odd-Chain Fatty Acids

| Fatty Acid | Pathway | Cell Line | Assay | Endpoint | Concentration | Effect | Reference |

| Heptadecanoic Acid (C17:0) | PI3K/Akt | PC-9, PC-9/GR | Western Blot | p-Akt levels | Not specified | Suppression | [3][4] |

| Pentadecanoic Acid (C15:0) | JAK2/STAT3 | MCF-7/SC | Western Blot | p-JAK2, p-STAT3 levels | 150 µM | Inhibition of IL-6 induced phosphorylation | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in cell signaling.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Heptadecanoic acid (C17:0) or cis-9-heptadecenoic acid (C17:1) stock solution (dissolved in a suitable solvent like DMSO or ethanol, and complexed with BSA)

-

Cancer cell lines (e.g., PC-9, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound-BSA complex in complete culture medium.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Western Blot Analysis of Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, STAT3).

Materials:

-

Heptadecanoic acid (C17:0) or cis-9-heptadecenoic acid (C17:1) stock solution

-

Cell lines of interest

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL detection system.

-

Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to normalize the results.

Experimental Workflow: Western Blot Analysis

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising bioactive lipid with the potential to modulate key cell signaling pathways involved in cancer and inflammation. Its ability to inhibit the PI3K/Akt and likely the JAK2/STAT3 pathways provides a strong rationale for its further investigation as a potential therapeutic or chemopreventive agent. The anti-inflammatory properties of cis-9-heptadecenoic acid also warrant deeper exploration.

Future research should focus on several key areas:

-

Elucidating the direct molecular targets of this compound: Determining whether it directly binds to and inhibits kinases like PI3K and JAK2 or acts through other mechanisms.

-

Comprehensive quantitative analysis: Establishing robust dose-response curves and determining IC50/EC50 values for the effects of both C17:0 and C17:1 on various signaling pathways in a wider range of cell types.

-

Investigating the role of GPR84: Clarifying whether this compound is a bona fide ligand for GPR84 and what the downstream consequences of this interaction are in different cellular contexts.

-

In vivo studies: Translating the promising in vitro findings into animal models of cancer and inflammatory diseases to assess the therapeutic potential of this compound.

A deeper understanding of the cell signaling mechanisms of this compound will be crucial for harnessing its potential for the development of novel therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources of Heptadecanoic Acid in the Food Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is increasingly becoming a focal point in nutritional and metabolic research. Unlike its even-chain counterparts, heptadecanoic acid is not significantly synthesized endogenously by humans, and its presence in tissues and plasma serves as a reliable biomarker for the consumption of specific dietary fats, particularly those from ruminants. This technical guide provides a comprehensive overview of the natural sources of heptadecanoic acid in the food chain, its biosynthesis in ruminants, and detailed analytical methodologies for its quantification in various food matrices.

Natural Sources of Heptadecanoic Acid

The primary reservoirs of heptadecanoic acid in the human diet are products derived from ruminant animals. Lesser amounts are also found in certain fish species and are generally negligible in most plant-based foods.

1.1. Ruminant-Derived Products: Dairy and Meat

The digestive physiology of ruminant animals, such as cows, sheep, and goats, which involves extensive microbial fermentation in the rumen, is the principal origin of odd-chain fatty acids in the food chain.[1]

Milk and its derivatives are significant dietary sources of heptadecanoic acid. The concentration of this fatty acid can fluctuate based on the specific dairy product, the animal's breed, and its diet.

Table 1: Heptadecanoic Acid Content in Various Dairy Products

| Dairy Product | Heptadecanoic Acid Concentration |

| Milk Fat | Approximately 0.61% of total fatty acids. |

| Butter | 0.51% to 0.87% of total fatty acids.[2] |

| Cheddar Cheese | Approximately 0.26% of total fatty acids.[3] |

| Gouda Cheese | Approximately 0.42% of total fatty acids.[3] |

| Ras Cheese | Approximately 0.50% of total fatty acids.[3] |

Meat from ruminants is another key source of heptadecanoic acid. The anatomical location of the fat deposit and the animal's feeding regimen can influence the concentration.

Table 2: Heptadecanoic Acid Content in Ruminant Meats

| Meat Source | Heptadecanoic Acid Concentration |

| Ruminant Meat Fat | Approximately 0.83% of total fatty acids. |

| Lamb, Subcutaneous Fat (Raw) | 1.5 g per 100g.[4] |

| Lamb, Intermuscular Fat (Raw) | 1.3 g per 100g.[4] |

| Beef, Subcutaneous Fat (Raw) | 1.1 g per 100g.[4] |

| Beef, Intermuscular Fat (Raw) | 1.0 g per 100g.[4] |

1.2. Fish and Seafood

Select species of fish and other seafood contain heptadecanoic acid, typically at lower levels than those found in ruminant-derived products.

Table 3: Heptadecanoic Acid Content in Fish and Seafood

| Fish/Seafood Species | Heptadecanoic Acid Concentration (% of total fatty acids) |

| Various Marine Fish Species | 0.31% to 1.84%. |

| Rastrelliger kanagurta (Indian Mackerel) | Present, but not quantified as a percentage of total fatty acids. |

| Monopterus chucia (Freshwater Eel) | 35.29% of saturated fatty acids. |

Biosynthesis of Heptadecanoic Acid in Ruminants

The synthesis of odd-chain fatty acids like heptadecanoic acid in ruminants is a direct consequence of the metabolic activities of the rumen microbiota. The key precursor for this biosynthetic pathway is propionate, a short-chain fatty acid generated from the microbial fermentation of dietary carbohydrates. Propionate is activated to propionyl-CoA, which then acts as the primer for the fatty acid synthase (FAS) complex. The fatty acid chain is subsequently elongated through the sequential addition of two-carbon units derived from malonyl-CoA.

Caption: Biosynthesis of Heptadecanoic Acid in Ruminants.

Experimental Protocols for Quantification

The precise quantification of heptadecanoic acid in food products is fundamental for nutritional science and regulatory compliance. Gas chromatography (GC) combined with either a flame ionization detector (FID) or a mass spectrometer (MS) is the predominant analytical technique employed for this purpose.

3.1. General Analytical Workflow

The standard procedure for analyzing heptadecanoic acid in food samples encompasses three main stages: lipid extraction, derivatization of fatty acids into their corresponding methyl esters (FAMEs), and analysis by gas chromatography.

Caption: Experimental Workflow for Heptadecanoic Acid Analysis.

3.2. Detailed Methodology for Dairy Samples (e.g., Butter)

This protocol is a composite of standard operating procedures for fatty acid profiling in dairy products.

1. Lipid Extraction (Based on ISO 17678:2010):

-

Liquefy the butter sample by heating to 50°C.

-

Prepare a 1% solution of the liquefied fat in heptane.

-

Aliquot 0.5–1 mL of this solution into a GC vial for derivatization.

2. Derivatization to FAMEs (Acid-Catalyzed Transesterification):

-

Add a 2% solution of sulfuric acid in methanol to the lipid extract.

-

Incubate the sealed vial at 50°C for 2 hours.

-

Following cooling, introduce hexane and deionized water to facilitate the partitioning of the FAMEs into the organic phase.

-

Isolate the upper hexane layer containing the FAMEs for subsequent GC analysis.

3. Gas Chromatography-Flame Ionization Detection (GC-FID):

-

Column: A highly polar capillary column, such as a CP-Sil 88 or equivalent (e.g., 100 m length x 0.25 mm internal diameter, 0.2 µm film thickness), is recommended to achieve optimal separation of fatty acid isomers.

-

Carrier Gas: Hydrogen or Helium.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 170°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 230°C at a rate of 2°C/minute, and hold for 18 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Injection Volume: 1 µL.

4. Quantification:

-

The heptadecanoic acid methyl ester peak is identified by comparing its retention time with that of a certified FAME standard mixture.

-

For accurate quantification, an internal standard (e.g., nonadecanoic acid, C19:0) should be added prior to derivatization. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.

3.3. Detailed Methodology for Meat Samples

This protocol is derived from established methods for the analysis of fatty acids in meat and meat products.

1. Lipid Extraction (Folch Method):

-

Homogenize a pre-weighed, minced meat sample in a 2:1 (v/v) chloroform:methanol solution.

-

Filter the resulting homogenate and add a 0.9% NaCl solution to induce phase separation.

-

Carefully collect the lower chloroform phase, which contains the extracted lipids.

-

Remove the solvent under a gentle stream of nitrogen gas to yield the purified lipid extract.

2. Derivatization to FAMEs (Base- and Acid-Catalyzed Transesterification):

-

Redissolve the lipid extract in a minimal volume of toluene.

-

Add methanolic sodium hydroxide and incubate at 60°C for 10 minutes.

-

Subsequently, add 14% boron trifluoride in methanol (BF3-MeOH) and continue incubation at 60°C for an additional 10 minutes.

-

After cooling, add hexane and deionized water, and collect the upper hexane layer containing the FAMEs.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for this application.

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 1 minute.

-

Ramp: Increase to 250°C at a rate of 5°C/minute, and hold for 10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Transfer Line and Ion Source Temperatures: 280°C and 230°C, respectively.

-

Mass Range: m/z 50–550.

4. Quantification:

-

Peak identification is confirmed by matching both the retention time and the mass spectrum against a known standard.

-

Quantification is achieved through the use of an internal standard (e.g., tridecanoic acid, C13:0) and the generation of a calibration curve with certified heptadecanoic acid standards.

3.4. Detailed Methodology for Fish Samples

This protocol outlines a standard procedure for the analysis of fatty acids in fish tissues and oils.

1. Lipid Extraction (Bligh and Dyer Method):

-

Homogenize the fish sample in a chloroform and methanol mixture.

-

Add additional chloroform and water and re-homogenize to ensure complete extraction.

-

Centrifuge the mixture to achieve clear phase separation and collect the lower chloroform layer.

-

Evaporate the solvent to obtain the lipid extract.

2. Derivatization to FAMEs (BF3-Methanol Method):

-

Add 14% boron trifluoride in methanol to the lipid extract.

-

Heat the sealed reaction vessel at 100°C for 1 hour.

-

After cooling, add hexane and a saturated NaCl solution.

-

Collect the upper hexane layer containing the FAMEs for GC analysis.

3. Gas Chromatography (GC-FID or GC-MS):

-

The GC parameters are similar to those outlined for dairy and meat samples. For fish samples, a polar capillary column is often preferred to effectively separate the complex mixture of polyunsaturated fatty acids.

4. Quantification:

-

Quantification is performed using an internal standard and by comparing the analyte's response to a certified FAME standard mixture that includes heptadecanoic acid.

Conclusion

Heptadecanoic acid is a distinctive dietary fatty acid, primarily sourced from ruminant-derived products, owing its existence in the food web to microbial biosynthesis within the rumen. Its utility as a biomarker for the intake of dairy and ruminant meat is well-documented. The precise and accurate quantification of heptadecanoic acid in diverse food matrices is indispensable for advancing nutritional research and elucidating its physiological significance. The standardized analytical protocols detailed in this guide provide a solid foundation for researchers engaged in this area of study. As scientific interest in odd-chain fatty acids continues to expand, a comprehensive understanding of their dietary sources and analytical determination is crucial for progress in the fields of nutrition, metabolism, and the development of therapeutic interventions.

References

- 1. Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro [frontiersin.org]

- 3. Biohydrogenation Pathway of α-Linolenic Acid in Rumen of Dairy Cow In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The relative contribution of propionate, and long-chain even-numbered fatty acids to the production of long-chain odd-numbered fatty acids in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptadecenoic Acid Biosynthesis in Gut Microbiota: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heptadecenoic acid (17:1), an odd-chain monounsaturated fatty acid, is increasingly recognized for its potential role in host-microbe interactions and metabolic health. While the biosynthesis of fatty acids in bacteria is well-understood, the specific pathways and microbial producers of this compound within the complex ecosystem of the human gut are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis by gut microbiota, detailing the core metabolic pathways, potential microbial sources, and the putative signaling mechanisms through which this fatty acid may influence host physiology. The guide also outlines detailed experimental protocols for the investigation of its synthesis and function and presents quantitative data where available.

Core Concepts in Microbial this compound Biosynthesis

The biosynthesis of odd-chain fatty acids, including this compound, in bacteria diverges from the synthesis of their even-chain counterparts primarily at the initiation step. While even-chain fatty acids are initiated with acetyl-CoA, odd-chain fatty acids utilize propionyl-CoA as the starter unit.[1][2] The subsequent elongation of the fatty acid chain proceeds via the highly conserved fatty acid synthase (FAS) system.

The Propionyl-CoA Gateway

The availability of propionyl-CoA is the rate-limiting step in odd-chain fatty acid synthesis.[1][2] Gut microbiota can generate propionyl-CoA through several metabolic pathways, primarily from the fermentation of dietary fibers and certain amino acids.

Elongation and Desaturation

Once propionyl-CoA is available, it is converted to propionyl-ACP and enters the fatty acid synthesis cycle. A series of condensation, reduction, and dehydration reactions, catalyzed by the enzymes of the FAS II system, elongate the carbon chain by two carbons per cycle. The introduction of a double bond to form a monounsaturated fatty acid like this compound is typically catalyzed by a desaturase enzyme.

Putative Microbial Producers of this compound in the Gut

While the specific gut microbial species responsible for this compound production are not yet definitively identified, several genera are known to produce odd-chain fatty acids and are therefore considered potential contributors. The following table summarizes some of these putative producers and their known production of related odd-chain fatty acids.

| Bacterial Genus | Evidence for Odd-Chain Fatty Acid Production | Specific Mention of this compound (17:1) |

| Bacteroides | Known to produce propionate, a precursor for odd-chain fatty acids. | Some species have been shown to contain odd-chain fatty acids in their lipid profiles. |

| Parabacteroides | Parabacteroides distasonis has been linked to the production of pentadecanoic acid (15:0). | Data specific to 17:1 is limited. |

| Ruminococcus | Some species are known to produce odd-chain fatty acids.[3] | Specific data for 17:1 is not widely available. |

| Prevotella | A common gut microbe involved in fiber fermentation and propionate production. | Likely to produce odd-chain fatty acids, but specific data on 17:1 is lacking. |

| Lactobacillus | Certain species have been shown to produce odd-chain fatty acids. | Limited direct evidence for 17:1 production. |

Experimental Protocols for Studying this compound Biosynthesis

Quantification of this compound from Microbial Cultures

This protocol describes the extraction and quantification of total fatty acids from a bacterial culture, which can be adapted for specific gut microbial isolates.

3.1.1. Materials

-

Bacterial culture

-

Internal standard (e.g., heptadecanoic acid-d33)

-

Methanol, Chloroform, Hexane (HPLC grade)

-

Anhydrous HCl in methanol (1.25 M)

-

Sodium bicarbonate

-

Gas chromatograph-mass spectrometer (GC-MS)

3.1.2. Procedure

-

Cell Lysis and Lipid Extraction:

-

Harvest bacterial cells from culture by centrifugation.

-

Resuspend the cell pellet in methanol.

-

Add the internal standard.

-

Perform lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).

-

-

Fatty Acid Methylation:

-

To the dried lipid extract, add anhydrous HCl in methanol.

-

Incubate at 85°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Neutralize the reaction with sodium bicarbonate.

-

-

FAME Extraction and Analysis:

-

Extract the FAMEs with hexane.

-

Analyze the hexane layer by GC-MS.

-

Quantify the this compound methyl ester based on the peak area relative to the internal standard.

-

Stable Isotope Tracing of this compound Biosynthesis

This protocol utilizes 13C-labeled substrates to trace the metabolic pathways leading to this compound synthesis.

3.2.1. Materials

-

Bacterial culture in a defined medium

-

13C-labeled substrate (e.g., [13C3]propionate)

-

GC-MS or LC-MS/MS for isotopic analysis

3.2.2. Procedure

-

Culture with Labeled Substrate:

-

Grow the bacterial strain of interest in a medium containing the 13C-labeled precursor.

-

-

Fatty Acid Extraction and Derivatization:

-

Extract and methylate fatty acids as described in Protocol 3.1.

-

-

Mass Spectrometry Analysis:

-

Analyze the FAMEs by GC-MS or LC-MS/MS.

-

Determine the incorporation of 13C into the this compound molecule by analyzing the mass isotopologue distribution. This will confirm the utilization of the precursor in its biosynthesis.

-

Genetic Analysis of Biosynthetic Pathways

Gene knockout studies can be employed to identify the enzymes essential for this compound biosynthesis.

3.3.1. Methodology

-

Identify Candidate Genes:

-

Based on genomic data, identify putative genes involved in fatty acid synthesis (e.g., fab gene homologs).

-

-

Generate Gene Knockouts:

-

Utilize established genetic tools for the bacterial species of interest (e.g., CRISPR-Cas9, homologous recombination) to create targeted gene deletions.

-

-

Phenotypic Analysis:

-

Culture the wild-type and mutant strains.

-

Analyze the fatty acid profiles of both strains using the quantification protocol (3.1).

-

A significant reduction or absence of this compound in the mutant strain would indicate the essential role of the knocked-out gene in its synthesis.

-

Putative Signaling Pathways of Microbiota-Derived this compound

While direct evidence for this compound signaling is limited, it is plausible that it interacts with host cell receptors known to bind other long-chain fatty acids.

G-Protein Coupled Receptors (GPCRs)

-

GPR40 (FFA1) and GPR120 (FFA4): These receptors are activated by medium and long-chain fatty acids and are expressed in various tissues, including the intestine and immune cells.[4][5][6] Activation of these receptors can lead to downstream signaling cascades influencing inflammation and metabolism.

Toll-like Receptor 4 (TLR4)

Saturated fatty acids have been shown to activate TLR4, a key receptor of the innate immune system.[7][8][9][10][11] It is possible that this compound could also modulate TLR4 signaling, thereby influencing inflammatory responses in the gut.

Visualizations

Biosynthetic and Signaling Pathways

Caption: Proposed biosynthesis pathway of this compound in gut microbiota.

Caption: Putative signaling pathways of microbiota-derived this compound.

Experimental Workflows

Caption: Workflow for quantification of this compound.

Caption: Workflow for gene function analysis in biosynthesis.

Conclusion and Future Directions

The synthesis of this compound by the gut microbiota represents an intriguing aspect of host-microbe metabolic interactions. While the fundamental biochemical principles are understood, significant knowledge gaps remain regarding the specific microbial players, the quantitative output of this fatty acid in the gut, and its precise signaling roles in the host. The experimental frameworks provided in this guide offer a roadmap for researchers to further investigate these areas. Future research, combining multi-omics approaches with targeted genetic and biochemical studies, will be crucial to fully unravel the importance of microbiota-derived this compound in human health and disease, potentially paving the way for novel therapeutic strategies in metabolic and inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Ruminococcus bromii-generated acetate alleviated Clonorchis sinensis-induced liver fibrosis in mice [frontiersin.org]

- 4. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - TLR4 links innate immunity and fatty acid–induced insulin resistance [jci.org]

- 8. Omega-3 fatty acids cause dramatic changes in TLR4 and purinergic eicosanoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TLR4 links innate immunity and fatty acid-induced - ProQuest [proquest.com]

- 10. Fatty acid-induced induction of Toll-like receptor-4/nuclear factor-κB pathway in adipocytes links nutritional signalling with innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Players: A Technical Guide to the Physiological Functions of Odd-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract